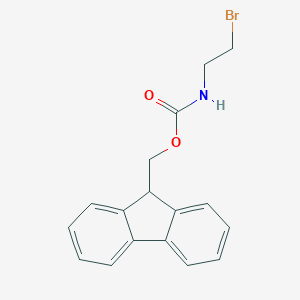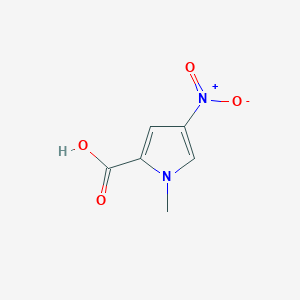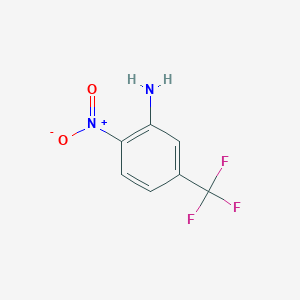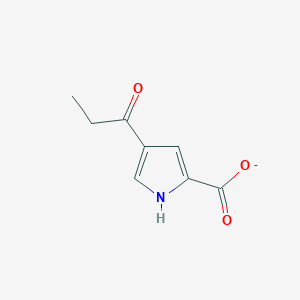
4-Propionyl-1H-pyrrole-2-carboxylic acid
説明
Synthesis Analysis
The synthesis of 4-Propionyl-1H-pyrrole-2-carboxylic acid derivatives and related compounds involves innovative methods, including unusual coupling reactions and cycloadditions. For instance, Alizadeh et al. (2008) reported a facile synthetic entry to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through an unusual ring annulation of acetylenic esters and α-amino acids (Alizadeh, Hosseinpour, & Rostamnia, 2008). Another method described by Law et al. (1984) involves the reaction of 2H-azirines with enamines, leading to pyrrole-2-carboxylic acid derivatives (Law, Lai, Sammes, Katritzky, & Mak, 1984).
Molecular Structure Analysis
Xiang (2005) synthesized and analyzed the crystal structure of 3-(Pyrrole-2?-carboxamido)propanoic acid, revealing significant insights into the molecular arrangement and interactions within the crystal lattice (Zeng Xiang, 2005).
Chemical Reactions and Properties
Pyrrole-2-carboxylic acid has been identified as an effective ligand in Cu-catalyzed reactions, demonstrating the compound's utility in synthetic organic chemistry (Ryan A. Altman, Anderson, & Buchwald, 2008). Additionally, its decarboxylation process under acidic conditions highlights interesting aspects of its chemical behavior (S. Mundle & Kluger, 2009).
Physical Properties Analysis
The synthesis, structure, and electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole showcase the compound's interesting physical properties, particularly in the context of polymer science (Nigel A Lengkeek, Harrowfield, & George A. Koutsantonis, 2010).
Chemical Properties Analysis
The acylation of pyrrolidine-2,4-diones, leading to 3-acyltetramic acids, provides insight into the chemical properties and potential reactivity of the compound under study (Raymond C. F. Jones, Begley, Peterson, & Sumaria, 1990). Moreover, the synthesis and purification of L-pyrroline-5-carboxylic acid highlight the compound's role and utility in biological systems (R. Smith, Downing, & Phang, 1977).
科学的研究の応用
4. Advanced Chemical Intermediates
- Application Summary : 4-Propionyl-1H-pyrrole-2-carboxylic acid is used as an advanced chemical intermediate in the chemical industry .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
5. Therapeutically Active Compounds
- Application Summary : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- Methods of Application : Various tactical approaches have been used to synthesize pyrrole and pyrrole containing analogs .
- Results : The derivatives of pyrrole are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
6. Advanced Chemical Intermediates
- Application Summary : 4-Propionyl-1H-pyrrole-2-carboxylic acid is used as an advanced chemical intermediate in the chemical industry .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H320, and H335 , which indicate harmfulness if swallowed, skin irritation, eye irritation, and respiratory irritation, respectively .
特性
IUPAC Name |
4-propanoyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-7(10)5-3-6(8(11)12)9-4-5/h3-4,9H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFLLRUDRAKKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propionyl-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



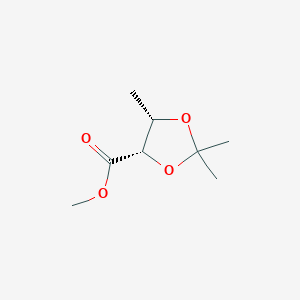
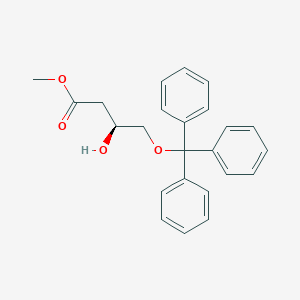
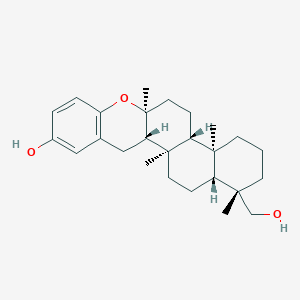
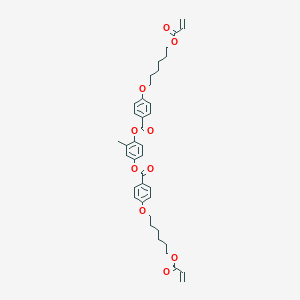
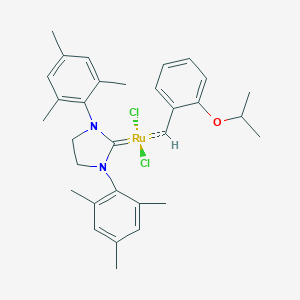
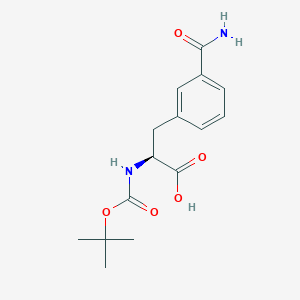
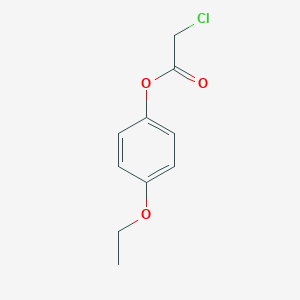
acetic acid](/img/structure/B51367.png)
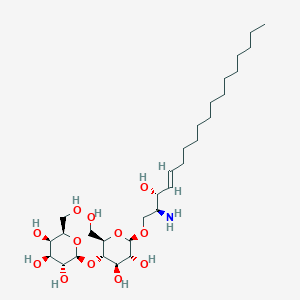
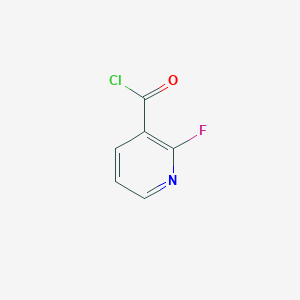
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
